molecular formula C16H14BrN5OS B2681517 N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1251670-04-8

N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2681517
CAS No.: 1251670-04-8
M. Wt: 404.29
InChI Key: CVUAZZVNAMHSEM-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that features a bromobenzyl group and a pyrimidopyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Bromobenzyl Intermediate: Starting with a benzyl compound, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the Pyrimidopyrimidine Core: This can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.

    Thioether Formation: The final step involves the reaction of the bromobenzyl intermediate with the pyrimidopyrimidine core in the presence of a thiol reagent, such as thiourea, under basic conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the bromobenzyl group, potentially converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be a site for nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dehalogenated benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.

    Biochemical Probes: Used in studies to understand biological pathways and mechanisms.

Industry

    Material Science:

    Agriculture: Possible use as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The bromobenzyl group could facilitate binding to hydrophobic pockets, while the pyrimidopyrimidine core might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide: Similar structure with a chlorine atom instead of bromine.

    N-(2-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide might confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine is larger and more polarizable, which can influence the compound’s interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5OS/c1-10-18-7-12-15(22-10)20-9-21-16(12)24-8-14(23)19-6-11-4-2-3-5-13(11)17/h2-5,7,9H,6,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUAZZVNAMHSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NCC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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